(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Catalog No.
S973633
CAS No.
1236033-34-3
M.F
C23H33NOSi
M. Wt
367.608
Availability
In Stock
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(R)-Diphenylprolinol tert-butyldimethylsilyl ether

CAS Number

1236033-34-3

Product Name

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

IUPAC Name

tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Molecular Formula

C23H33NOSi

Molecular Weight

367.608

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1

InChI Key

YJFSFDYMOMREQP-OAQYLSRUSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Catalysis:

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a valuable chiral ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This molecule's ability to differentiate between enantiomers (mirror-image molecules) allows it to control the stereochemical outcome of various reactions []. It is particularly useful in aldol reactions, Mannich reactions, and Diels-Alder reactions, where it influences the formation of one enantiomer over the other [, ].

Organocatalysis:

This compound also serves as an organocatalyst, meaning it participates in a reaction without being consumed itself. Its unique structure allows it to activate various substrates and promote their transformation through various mechanisms, including Brønsted acid-base catalysis and hydrogen bonding []. This application finds use in diverse reactions like C-C bond formation, cycloadditions, and rearrangements, offering an environmentally friendly alternative to traditional metal-based catalysts [].

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral compound with the molecular formula C23H33NOSi and a molecular weight of approximately 367.6 g/mol. It is recognized as a derivative of diphenylprolinol, which is a proline analog known for its utility in asymmetric synthesis. The tert-butyldimethylsilyl ether functional group serves primarily as a protecting group for alcohols in organic synthesis, providing stability and facilitating various

R-Diphenylprolinol TBS itself doesn't exhibit significant activity. Its importance lies in its ability to be transformed into chiral Brønsted acid catalysts. These catalysts function by activating substrates through a combination of hydrogen bonding and steric interactions with their chiral framework. This activation lowers the energy barrier for specific reaction pathways, leading to the formation of products with high enantioselectivity [].

, primarily due to the presence of the silyl ether group. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under mild acidic or fluoride conditions, regenerating the free alcohol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack electrophilic centers within the molecule.
  • Asymmetric Synthesis: As a chiral auxiliary, (R)-Diphenylprolinol tert-butyldimethylsilyl ether can facilitate asymmetric transformations, enhancing enantioselectivity in various synthetic pathways .

The synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether typically involves:

  • Preparation of Diphenylprolinol: This is often achieved through the reaction of proline with appropriate aromatic aldehydes.
  • Silylation Reaction: The diphenylprolinol is then treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole or triethylamine) to form the silyl ether. This step is crucial for protecting the hydroxyl group during subsequent reactions .

(R)-Diphenylprolinol tert-butyldimethylsilyl ether finds applications primarily in organic synthesis:

  • Protecting Group: It is widely used as a protecting group for alcohols during multi-step syntheses.
  • Asymmetric Synthesis: It plays a significant role in synthesizing complex molecules with high enantiomeric purity, particularly in pharmaceuticals and agrochemicals.
  • Catalyst Development: Its derivatives are explored for developing new catalysts that enhance reaction efficiency and selectivity.

Interaction studies involving (R)-Diphenylprolinol tert-butyldimethylsilyl ether mainly focus on its role as a chiral auxiliary and protecting group. Research indicates that it can influence reaction pathways and product distributions in asymmetric synthesis. Additionally, studies on its interactions with other reagents during synthesis provide insights into optimizing reaction conditions for improved yields and selectivity .

Several compounds exhibit structural and functional similarities to (R)-Diphenylprolinol tert-butyldimethylsilyl ether. These include:

Compound NameStructure TypeUnique Features
(S)-Diphenylprolinol tert-butyldimethylsilyl etherChiral Proline DerivativeOpposite chirality; used for different enantiomeric syntheses
(R)-DiphenylprolinolChiral Proline AnalogLacks silyl protection; used directly in reactions
(R)-α-MethylbenzylamineAmineUsed as an alternative chiral auxiliary; different reactivity
Tert-butyldimethylsilyl chlorideSilyl ChlorideCommon reagent for introducing silyl groups; not chiral

These compounds highlight the uniqueness of (R)-Diphenylprolinol tert-butyldimethylsilyl ether in its protective capabilities and its specific applications in asymmetric synthesis .

The compound emerged from efforts to enhance the catalytic efficiency of diarylprolinol derivatives. Initial reports in 2005 demonstrated that silylation of diphenylprolinol’s hydroxyl group dramatically improved solubility and reactivity in nonpolar solvents. By 2007, its utility was validated in asymmetric Michael additions, achieving >99% enantiomeric excess (ee) in nitroalkene reactions. The tert-butyldimethylsilyl (TBS) variant became prominent due to superior steric shielding compared to trimethylsilyl analogs, enabling precise stereocontrol.

Structural Characteristics and Nomenclature

The molecule (C23H33NOSi) features:

  • A pyrrolidine core with (R)-configuration at C2
  • Two phenyl groups at C2 and C5 positions
  • A TBS-protected hydroxyl group at C2

IUPAC Name:
(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy(diphenyl)methyl]pyrrolidine.

The TBS group induces a 30% increase in molecular volume versus the parent compound, critically influencing transition-state geometries.

Comparison with Parent Compound Diphenylprolinol

PropertyDiphenylprolinolTBS-Diphenylprolinol Ether
Solubility (Hexane)<1 mg/mL50 mg/mL
Thermal Stability (°C)Decomp. at 120Stable to 180
Enamine Formation RateHoursMinutes
Typical Catalyst Loading20–30 mol%5–10 mol%

Data from

The silyl ether prevents deleterious hemiaminal formation with aldehydes, enabling broader substrate scope.

Position Within Chiral Organocatalyst Classification

This compound belongs to the secondary amine subclass of enantioselective organocatalysts. Key classification features:

  • Activation Mode: Enamine/Iminium ion bifunctionality
  • Steric Environment: Bulky aryl/silyl groups enforce facial selectivity
  • Electronic Profile: Electron-rich pyrrolidine enhances nucleophilicity

It occupies a niche between proline-derived catalysts (lower activity) and Cinchona alkaloids (broader but less selective).

Chemical structure and stereochemical configuration

(R)-Diphenylprolinol tert-butyldimethylsilyl ether represents a chiral organocatalyst with the molecular formula C₂₃H₃₃NOSi and a molecular weight of 367.60 g/mol [1] [3]. The compound is systematically named as (2R)-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]pyrrolidine and carries the Chemical Abstracts Service registry number 1236033-34-3 [1] [3].

The molecular structure comprises a pyrrolidine ring system bearing a diphenylmethanol moiety at the 2-position, which is protected by a tert-butyldimethylsilyl group [1] [27]. The stereochemical configuration is defined by the (R)-configuration at the pyrrolidine C-2 carbon center, establishing the absolute stereochemistry of the molecule [1] [27]. The diphenylmethanol substituent adopts a specific spatial arrangement that creates a sterically demanding environment around the pyrrolidine nitrogen atom [13].

The structural framework exhibits characteristic features of diarylprolinol silyl ethers, where the bulky diphenylsiloxymethyl group provides significant steric hindrance [13]. This structural arrangement is crucial for the compound's function as an organocatalyst, as the large substituent effectively blocks one face of nucleophilic and electrophilic π-systems [13]. The tert-butyldimethylsilyl protecting group serves to enhance the stability of the hydroxyl functionality while maintaining the desired stereochemical properties [27].

Physical and spectroscopic properties

The physical properties of (R)-Diphenylprolinol tert-butyldimethylsilyl ether have been characterized through various analytical techniques. The compound exists as a crystalline solid at room temperature with specific optical activity [27]. The optical rotation has been measured as [α]²²/D +52±5°, c = 1 in chloroform, confirming the (R)-configuration [7] [27].

PropertyValueReference
Molecular FormulaC₂₃H₃₃NOSi [1] [3]
Molecular Weight367.60 g/mol [1] [3]
Physical StateCrystalline solid [27]
Optical Activity[α]²²/D +52±5° (c=1, CHCl₃) [7]
Enantiomeric Excess≥98.0% [27]
Refractive Indexn²⁰/D 1.5509 [7]
Density1.0459 g/mL at 25°C [7]

The spectroscopic characterization reveals distinctive features in nuclear magnetic resonance spectroscopy [16] [17]. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals for the tert-butyldimethylsilyl group, diphenyl substituents, and pyrrolidine ring protons [16]. The ¹³C nuclear magnetic resonance spectrum displays signals corresponding to the aromatic carbons of the phenyl rings, the pyrrolidine ring carbons, and the silicon-bearing carbon atoms [16].

The infrared spectroscopy profile shows characteristic absorption bands associated with the aromatic carbon-hydrogen stretching vibrations, aliphatic carbon-hydrogen stretching, and silicon-oxygen stretching frequencies [34]. The ultraviolet-visible absorption spectrum exhibits a maximum absorption wavelength at 193 nm, which is attributed to the aromatic chromophores present in the diphenyl substituents [35].

Crystallographic data and molecular conformation

Crystallographic studies of related diphenylprolinol silyl ether derivatives provide insight into the three-dimensional molecular arrangement [14] [24]. The crystal structure analysis reveals important conformational features that influence the compound's catalytic properties [14]. The molecular conformation adopts a specific spatial arrangement where the diphenyl groups are positioned to create an asymmetric environment around the pyrrolidine nitrogen [14].

The crystallographic data indicates that the pyrrolidine ring maintains a typical envelope conformation, with the nitrogen atom exhibiting pyramidalization [17]. The degree of pyramidalization follows established patterns for similar organonitrogen compounds [17]. The diphenyl substituents show specific orientational preferences, with dihedral angles between the phenyl planes and the pyrrolidine ring system that optimize steric interactions [14].

The tert-butyldimethylsilyl group adopts a conformation that minimizes steric clashes while maintaining the protective function of the hydroxyl group [25]. The silicon-oxygen bond length and silicon-oxygen-carbon bond angles fall within expected ranges for silyl ether functionality [14]. The overall molecular geometry creates distinct facial selectivity around reactive centers, which is fundamental to the compound's organocatalytic activity [21].

Computational studies using density functional theory methods have provided additional insight into the preferred conformational states [17] [21]. These calculations reveal that the most stable conformations correspond to arrangements where steric repulsion is minimized while maintaining optimal orbital overlap for catalytic interactions [17].

Wikipedia

(2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine

Dates

Modify: 2024-04-14

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